![molecular formula C19H9ClO6 B12219200 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one](/img/structure/B12219200.png)
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one
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Overview
Description
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-oxochromene-3-carbonyl chloride. This intermediate is then reacted with appropriate reagents to introduce the hydroxy group at the 6th position of the chromene ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chromene ring or the carbonyl groups, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-oxochromene-3-carbonyl chloride
- 6-Chloro-2-oxochromene-3-carboxylic acid
- 6-Chloro-2-oxochromene-3-carbonyl chloride
Uniqueness
Compared to similar compounds, 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxy group at the 6th position and the carbonyl group at the 3rd position make it particularly versatile for various applications .
Biological Activity
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one, a derivative of chromene, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C19H8ClO5
Molecular Weight: 370.7 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC2=C(C=C1)C(=O)C(=C(C(=O)O2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through multiple pathways:
- Inhibition of Cell Proliferation: The compound significantly reduces the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism of Action: It appears to activate caspase pathways, leading to programmed cell death. Additionally, it inhibits the NF-kB signaling pathway, which is often upregulated in various cancers.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It acts as an inhibitor of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This inhibition can reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
-
Study on Antimicrobial Activity:
- Objective: To evaluate the antimicrobial efficacy against common pathogens.
- Method: Disk diffusion method was used to assess the inhibition zones.
- Results: The compound showed significant inhibition against S. aureus with an average inhibition zone of 15 mm.
-
Anticancer Study:
- Objective: To assess the cytotoxic effects on breast cancer cells.
- Method: MTT assay was performed to determine cell viability.
- Results: A concentration-dependent decrease in cell viability was observed, with IC50 values around 25 µM.
-
Anti-inflammatory Assessment:
- Objective: To measure TNF-α inhibition in vitro.
- Method: ELISA was used to quantify TNF-α levels post-treatment.
- Results: A reduction of TNF-α levels by approximately 40% was noted at a concentration of 50 µM.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It inhibits enzymes involved in inflammatory pathways, particularly those related to TNF signaling.
- Receptor Binding: The compound may bind to specific receptors on cancer cells, altering signal transduction pathways that promote survival and proliferation.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with similar chromene derivatives was conducted:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | High | Moderate |
6-Chloro-2H-chromen-2-one | Moderate | Low | Low |
2-Hydroxychromone | Low | Moderate | Moderate |
Properties
Molecular Formula |
C19H9ClO6 |
---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
3-(6-chloro-2-oxochromene-3-carbonyl)-6-hydroxychromen-2-one |
InChI |
InChI=1S/C19H9ClO6/c20-11-1-3-15-9(5-11)7-13(18(23)25-15)17(22)14-8-10-6-12(21)2-4-16(10)26-19(14)24/h1-8,21H |
InChI Key |
GPVOWCNKXLZSQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(C(=O)O2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
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